molecular formula C18H22O4 B2813598 Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate CAS No. 384362-47-4

Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate

Cat. No. B2813598
CAS RN: 384362-47-4
M. Wt: 302.37
InChI Key: GJSDRJWQZQBJLG-UHFFFAOYSA-N
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Description

Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. MMBC is a member of the benzofuran class of synthetic cannabinoids, which are structurally similar to the active compounds found in the cannabis plant.

Scientific Research Applications

Hydrogen Bonding in Epoxy Resins

Research on the influence of hydrogen bonding interactions on the properties of furan-based epoxy resins, such as those related to "Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate," reveals the crucial role these interactions play in determining thermal properties. The study of biobased epoxy together with its petroleum-based analogues highlighted the significant impact of hydrogen bonding on thermal and mechanical properties, showcasing the potential of furan-based compounds in developing advanced materials with desired thermal characteristics (Shen et al., 2017).

Synthesis and Reactivity

In the realm of organic synthesis, research on the synthesis of fluorine-containing benzo[b]furans and related compounds through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions underscores the versatility of furan derivatives in creating complex molecular architectures. This research not only showcases the reactivity of such compounds but also opens pathways for the development of novel synthetic strategies for furan-based molecules (Ramarao et al., 2004).

Novel Annulation Methods

The development of new synthetic methods, such as Pd(II)-mediated cascade carboxylative annulation for constructing benzo[b]furan-3-carboxylic acids, illustrates the continuous evolution of synthetic organic chemistry. These methodologies enable the efficient formation of complex molecules from simpler precursors, demonstrating the potential of furan derivatives in synthetic organic chemistry (Liao et al., 2005).

Transition-Metal-Free Synthesis

The transition-metal-free synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates highlights a move towards more sustainable and less toxic synthetic processes. Such methodologies not only provide access to furan-based compounds but also align with the principles of green chemistry by avoiding the use of heavy metals (Kang et al., 2015).

properties

IUPAC Name

propan-2-yl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(2)8-9-20-14-6-7-16-15(10-14)17(13(5)22-16)18(19)21-12(3)4/h6-8,10,12H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSDRJWQZQBJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate

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